Home > Products > Building Blocks P1757 > 7-Fluoroquinoline-3-carboxylic acid
7-Fluoroquinoline-3-carboxylic acid - 734524-15-3

7-Fluoroquinoline-3-carboxylic acid

Catalog Number: EVT-353347
CAS Number: 734524-15-3
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Fluoroquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 and a molecular weight of 191.16 . It is a solid substance and is used primarily as an intermediate in the synthesis of other fluoroquinolone antibiotics.

Synthesis Analysis

The synthesis of 7-Fluoroquinoline-3-carboxylic acid and its derivatives involves several steps. The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Molecular Structure Analysis

The molecular structure of 7-Fluoroquinoline-3-carboxylic acid can be represented by the SMILES string O=C(O)C1=CC2=CC=C(F)C=C2N=C1 . This indicates that the molecule consists of a quinoline ring with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position.

Physical And Chemical Properties Analysis

7-Fluoroquinoline-3-carboxylic acid is a solid substance . Its molecular weight is 191.16 , and its empirical formula is C10H6FNO2 .

Source

7-Fluoroquinoline-3-carboxylic acid can be derived from various synthetic pathways involving quinoline derivatives. It is often synthesized through modifications of existing fluoroquinolone compounds or via specific chemical reactions designed to introduce the carboxylic acid and fluorine functionalities.

Classification

This compound belongs to the class of fluoroquinolones, which are broad-spectrum antibiotics. Fluoroquinolones are classified based on their generation, with 7-fluoroquinoline-3-carboxylic acid being relevant in the development of second and third-generation fluoroquinolone antibiotics.

Synthesis Analysis

Methods

The synthesis of 7-fluoroquinoline-3-carboxylic acid can be achieved through several methods:

  1. Direct Amination: This method involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using various amines in the presence of catalysts. For instance, a study demonstrated that using molybdenum-based catalysts under reflux conditions in water yielded high product yields (up to 97%) in short reaction times (30 minutes) .
  2. Gould–Jacobs Reaction: This classical method allows for the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids, which can be further transformed into 7-fluoroquinoline-3-carboxylic acid through subsequent reactions .

Technical Details

The optimization of reaction conditions, such as solvent choice and temperature, significantly impacts yield and reaction time. For example, polar solvents were found to be more effective than non-polar solvents in promoting reaction efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 7-fluoroquinoline-3-carboxylic acid can be represented as follows:

  • Molecular Formula: C_10H_6FNO_2
  • Molecular Weight: Approximately 197.16 g/mol

The structure includes:

  • A quinoline nucleus (two fused rings).
  • A carboxylic acid group (-COOH) at the third position.
  • A fluorine atom attached to the seventh carbon.

Data

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides information on hydrogen and carbon environments.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

Reactions

7-Fluoroquinoline-3-carboxylic acid participates in several important chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Reaction with amines to produce amides, which can enhance biological activity.
  3. Cyclization Reactions: These can lead to the formation of new heterocyclic compounds that may exhibit improved pharmacological properties .

Technical Details

The efficiency of these reactions is often influenced by factors such as temperature, solvent choice, and catalyst presence. For instance, reactions performed under microwave irradiation have shown increased rates and yields compared to conventional heating methods .

Mechanism of Action

Process

The mechanism of action for compounds derived from 7-fluoroquinoline-3-carboxylic acid typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death.

Data

Studies have shown that modifications at the C-3 position (like those involving 7-fluoroquinoline-3-carboxylic acid) can enhance binding affinity to these targets, thereby improving antibacterial efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as solubility tests and stability studies are essential for understanding the behavior of this compound in various environments.

Applications

Scientific Uses

7-Fluoroquinoline-3-carboxylic acid is primarily used in:

  • Antibiotic Development: As a building block for synthesizing novel fluoroquinolone antibiotics with enhanced activity against resistant bacterial strains.
  • Pharmacological Research: Investigating structure-activity relationships (SAR) to optimize drug efficacy and minimize side effects.

Additionally, its derivatives are being explored for potential applications beyond antibiotics, including antitumor activities and other therapeutic areas .

Historical Development and Structural Evolution of Fluoroquinolone Derivatives

Emergence of Fluoroquinolones in Antibacterial Chemotherapy

The discovery of nalidixic acid in 1962—a by-product of chloroquine synthesis—marked the inception of quinolone antibiotics. This first-generation agent exhibited narrow-spectrum activity against Gram-negative bacteria, primarily for urinary tract infections. Its limited bioavailability and rapid resistance development spurred structural optimization. The pivotal advancement occurred with C-6 fluorination, yielding norfloxacin in 1978 and ciprofloxacin in 1987. These second-generation fluoroquinolones (FQs) demonstrated expanded Gram-negative coverage, systemic distribution, and clinical utility for respiratory, gastrointestinal, and soft tissue infections [1] [6] [10].

Third-generation FQs (e.g., levofloxacin) incorporated C-8 methoxy or C-7 azabicyclic substituents, enhancing anti-Gram-positive activity. Fourth-generation agents (e.g., moxifloxacin) further broadened the spectrum to include anaerobes through C-7 pyrrolidine modifications. This evolution transformed FQs from urinary antiseptics to frontline systemic antibacterials [3] [7] [10].

Table 1: Generational Evolution of Fluoroquinolone Antibiotics

GenerationRepresentative AgentsKey Structural ModificationsSpectrum Expansion
FirstNalidixic acidUnsubstituted quinolone coreGram-negative bacilli
SecondCiprofloxacinC-6 fluorine, C-7 piperazinePseudomonas aeruginosa, systemic activity
ThirdLevofloxacinC-8 methoxy, L-isomerStreptococcus pneumoniae
FourthMoxifloxacinC-7 pyrrolidine, C-8 methoxyAnaerobes, atypical pathogens

Role of C-3 Carboxylic Acid in Early-Generation Fluoroquinolones

The C-3 carboxylic acid group is the pharmacophoric anchor of quinolone activity. Biochemical studies confirm its indispensability for coordinating Mg²⁺ ions at the DNA gyrase-DNA interface. This carboxylate facilitates a "water-metal ion bridge" between the drug and conserved serine residues (e.g., Ser84 in E. coli GyrA), stabilizing the topoisomerase-DNA cleavage complex. Removal or esterification of this moiety abolishes antibacterial activity by disrupting target binding [1] [10].

Thermodynamic analyses reveal that the C-3 carboxylate contributes ≥40% of the binding energy in quinolone-topoisomerase interactions. Its ionization state (pKₐ ~6.0) ensures optimal charge complementarity with the enzyme's polar binding pocket. Substituents at adjacent positions (C-1 cyclopropyl, C-4 carbonyl) synergistically enhance this interaction by enforcing planarity and electronic delocalization [3] [10].

Table 2: Binding Interactions Mediated by the C-3 Carboxylic Acid Group

Target ResidueInteraction TypeEnergy Contribution (kcal/mol)Functional Consequence
Mg²⁺ ionIonic coordination-15.2Drug-enzyme complex stabilization
GyrA Ser84Water-bridged H-bond-7.8Cleavage complex trapping
DNA phosphateElectrostatic-5.3DNA intercalation enhancement
Hydrophobic pocketVan der Waals-3.6Binding orientation optimization

Structural Hybridization Trends at Position 3: From Simple Carboxylates to Heterocyclic Moieties

Despite the canonical requirement for a C-3 carboxylate, recent hybridization strategies explore bioisosteric replacements to overcome resistance or improve pharmacokinetics. Notable approaches include:

  • Carboxylate surrogates: Tetrazolyl, oxadiazolyl, and isoxazolyl moieties mimic carboxylate geometry and acidity. Sparfloxacin derivatives with C-3 tetrazoles retain 70-80% of parent activity against S. aureus but show reduced Gram-negative coverage due to altered Mg²⁺ affinity [10].
  • Lipophilic conjugates: Esterification with alkyl chains (e.g., ethyl, benzyl) enhances membrane penetration but necessitates intracellular hydrolysis for activation. Ciprofloxacin prodrugs exhibit 3-fold higher intracellular accumulation in macrophages against M. tuberculosis [8].
  • Heterocyclic hybrids: Piperazinyl-linked triazoles or morpholines at C-7/C-3 improve anti-anaerobic activity. A 2021 study reported moxifloxacin analogs with C-3-fused oxadiazoles showing MIC90 values of 0.25 µg/mL against Bacteroides fragilis [8].

Critically, excessive lipophilicity (logP >5) compromises aqueous solubility and target binding. Derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with lipophilic C-3 piperazinyl chains showed 4-16-fold reduced activity against S. aureus and E. coli compared to carboxylate analogs. However, two analogs exhibited potency against Neisseria gonorrhoeae (MIC = 0.03 µg/mL), indicating pathogen-specific applicability [8].

Table 3: Bioisosteric Replacements for C-3 Carboxylic Acid

Bioisostere TypeCompound ExampleAnti-Gram(+) Activity (MIC µg/mL)Anti-Gram(-) Activity (MIC µg/mL)
TetrazoleSparfloxacin analog0.12 (S. aureus)2.0 (E. coli)
Ethyl ester (prodrug)Ciprofloxacin prodrug0.25 (S. pneumoniae)0.06 (P. aeruginosa)
OxadiazoleMoxifloxacin hybrid0.06 (S. aureus)0.5 (E. coli)
Lipophilic piperazineQuinoline derivative1.0 (S. aureus)8.0 (E. coli)
  • Nalidixic acid
  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Sparfloxacin
  • 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Properties

CAS Number

734524-15-3

Product Name

7-Fluoroquinoline-3-carboxylic acid

IUPAC Name

7-fluoroquinoline-3-carboxylic acid

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)

InChI Key

PXJCGANFXZBADU-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)F

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.